2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide
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Overview
Description
2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core, a thiazinane ring, and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide typically involves multiple steps:
Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Chlorine Atom: Chlorination of the benzamide core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Phenylsulfanyl Group: This step involves the reaction of the intermediate with a phenylsulfanyl compound, often facilitated by a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazinane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide core, potentially converting it to an amine.
Substitution: The chlorine atom in the benzamide ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development studies.
Medicine
The compound’s structure suggests potential pharmacological applications. Research may focus on its efficacy as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In industry, the compound could be used in the development of specialty chemicals, including advanced polymers, coatings, and catalysts.
Mechanism of Action
The mechanism of action of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid
- N-[2-(phenylsulfanyl)ethyl]benzamide
- 4-chloro-N-[2-(phenylsulfanyl)ethyl]benzamide
Uniqueness
What sets 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide apart is its combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C19H21ClN2O3S2 |
---|---|
Molecular Weight |
425.0 g/mol |
IUPAC Name |
2-chloro-4-(1,1-dioxothiazinan-2-yl)-N-(2-phenylsulfanylethyl)benzamide |
InChI |
InChI=1S/C19H21ClN2O3S2/c20-18-14-15(22-11-4-5-13-27(22,24)25)8-9-17(18)19(23)21-10-12-26-16-6-2-1-3-7-16/h1-3,6-9,14H,4-5,10-13H2,(H,21,23) |
InChI Key |
BWZCSAWXJRLQPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC(=C(C=C2)C(=O)NCCSC3=CC=CC=C3)Cl |
Origin of Product |
United States |
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